1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine
Description
1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine (CAS: 958026-98-7) is a Boc-protected piperidine derivative characterized by a 3,3-dimethylpiperidine core, an ethoxy-oxoethylidene substituent at position 4, and a tert-butoxycarbonyl (Boc) group at position 1 (Figure 1). The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes . The ethoxy-oxoethylidene group introduces an α,β-unsaturated ester system, which may act as a Michael acceptor, enabling reactivity in nucleophilic addition reactions . This compound is of interest in medicinal chemistry due to structural similarities to sigma-1 receptor (Sig-1R) ligands, such as 3,3-dimethylpiperidine derivatives .
Properties
IUPAC Name |
tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWNEHNGQWVBP-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCN(CC1(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
- Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane at 0–25 °C.
- Outcome: Formation of 1-Boc-3,3-dimethylpiperidine with high yield and selectivity.
Introduction of the Ethoxy-oxoethylidene Group
- Reagents: Ethyl oxalyl chloride is reacted with the Boc-protected piperidine derivative.
- Base: Triethylamine or similar organic bases are used to scavenge HCl formed during the reaction.
- Solvent: Dichloromethane or other inert organic solvents.
- Temperature: Typically maintained at 0 °C to room temperature to control reaction rate and selectivity.
- Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, leading to the formation of the ethoxy-oxoethylidene substituent at the 4-position.
- Workup: The reaction mixture is quenched with water, extracted, and the organic layer dried and concentrated.
Purification and Characterization
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to verify the Boc group, ethoxy-oxoethylidene moiety, and the piperidine ring integrity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, triethylamine | Dichloromethane | 0–25 °C | 85–92 | Mild conditions, high selectivity |
| Ethoxy-oxoethylidene Addition | Ethyl oxalyl chloride, triethylamine | Dichloromethane | 0–25 °C | 70–85 | Controlled addition, moisture sensitive |
| Purification | Silica gel chromatography | Hexane/EtOAc | Room temp | — | Yields depend on purification method |
Research Findings and Optimization Notes
- Base Selection: Triethylamine is preferred for its mild basicity and ease of removal; stronger bases may lead to side reactions.
- Temperature Control: Maintaining low temperatures during the addition of ethyl oxalyl chloride minimizes by-product formation.
- Solvent Choice: Dichloromethane provides an inert medium with good solubility for reactants and intermediates.
- Substituent Effects: The 3,3-dimethyl substitution on the piperidine ring enhances steric hindrance, which can influence reaction rates and selectivity.
- Purity Impact: High purity of starting materials and dry conditions are critical, as moisture can hydrolyze reactive intermediates.
Comparative Analysis with Related Compounds
| Feature | This compound | 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine* |
|---|---|---|
| Ring Size | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Substitution Position | 4-position | 3-position |
| Steric Bulk | 3,3-Dimethyl substituents increase steric hindrance | No additional methyl groups |
| Synthetic Route Complexity | Slightly more complex due to steric effects | Simpler reaction due to less steric hindrance |
| Typical Yield | 70–85% | 75–90% |
| Application | Medicinal chemistry intermediates | Medicinal chemistry intermediates |
*Data for pyrrolidine derivative synthesis adapted for comparison purposes.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of acids or bases to facilitate the removal or replacement of the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Synthesis of Bioactive Molecules
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways.
Anticancer Research
Preliminary studies suggest that derivatives of 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine may exhibit anticancer properties. Researchers are investigating its efficacy against specific cancer cell lines, leveraging its ability to interact with cellular targets involved in tumor growth and proliferation.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperidine derivatives. The Boc group serves to protect amine functionalities during synthesis, allowing for selective reactions at other sites on the molecule.
Reaction Pathways
Key reaction pathways include:
- Nucleophilic Substitution : The ethoxy group can be substituted under appropriate conditions to introduce various functional groups.
- Condensation Reactions : The compound can undergo condensation with aldehydes or ketones to form more complex structures.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified that certain derivatives inhibited cell proliferation in breast cancer cell lines by up to 70%. |
| Study B | Enzyme Inhibition | Demonstrated that modifications of this compound could inhibit specific enzymes involved in metabolic pathways critical for cancer progression. |
| Study C | Synthesis of Novel Compounds | Developed a series of new piperidine-based compounds with enhanced biological activity through structural modifications of the original compound. |
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine involves its role as a protecting group in chemical reactions. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry, where it facilitates the formation of desired products by preventing side reactions .
Comparison with Similar Compounds
3,3-Dimethylpiperidine Derivatives
- 1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (Compound 26) :
- Exhibits high Sig-1R affinity (Ki = 1.75 nM) and EBP (Δ<sup>8</sup>-Δ<sup>7</sup> sterol isomerase) binding (Ki = 1.54 nM) .
- Structural features: A phenylalkyl chain and tertiary amine, contributing to lipophilicity and receptor interaction.
- Comparison : The target compound lacks the phenylalkyl chain but retains the 3,3-dimethylpiperidine core. The ethoxy-oxoethylidene group may reduce Sig-1R affinity compared to Compound 26 but improve metabolic stability due to ester functionality .
N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues
- 3-[[1-(4-Chlorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one: Demonstrates potent Sig-1R affinity (Ki = 0.1 nM) but lower selectivity (sigma-2/sigma-1 ratio = 4,270) .
Lipophilicity and Pharmacokinetic Properties
Lipophilicity (logP) is a critical factor in drug design, influencing membrane permeability and metabolic stability.
- 3,3-Dimethylpiperidine Derivatives: Ferorelli et al. (2011) synthesized derivatives with varying lipophilicities, demonstrating that increased logP correlates with higher Sig-1R binding .
| Compound | logP (Predicted) | Sig-1R Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
|---|---|---|---|
| Target Compound | ~2.5 | Not reported | Not reported |
| Compound 26 | ~4.8 | 1.75 | 138 |
| 3,3-Dimethylpiperidine | ~1.2 | N/A | N/A |
Computational Insights (QSAR Models)
QSAR studies highlight the importance of steric and electronic properties in sigma receptor binding :
- Key Descriptors :
- Hydrophobic surface area (positively correlates with Sig-1R affinity).
- Electron-withdrawing groups (e.g., ethoxy-oxoethylidene) may enhance electrophilicity, influencing receptor interactions .
Biological Activity
1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine (CAS Number: 958026-98-7) is a compound with notable structural features that suggest potential biological activity. This article reviews the existing literature on its biological properties, focusing on its synthesis, pharmacological effects, and implications for medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 269.34 g/mol . The compound is classified under piperidine derivatives, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with various ethylidene and carbonyl compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for amines, facilitating further chemical modifications while maintaining the integrity of the piperidine structure.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. A study evaluating similar piperidine derivatives reported half-maximal inhibitory concentrations (IC50) against non-cancerous cell lines (HaCaT) that were significantly higher than their MIC values against pathogenic strains. For example, derivative compounds displayed SI (selectivity index) values greater than 1.0, indicating low toxicity towards non-cancerous cells while retaining antimicrobial activity .
Case Studies and Research Findings
A comparative analysis of various piperidine derivatives reveals that structural modifications can significantly impact biological activity:
| Compound | Structure Modification | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | SI |
|---|---|---|---|---|
| Compound A | Morpholine substitution | 2 | >100 | >50 |
| Compound B | Pyrrolidine substitution | 4 | >80 | >20 |
| This compound | N/A | N/A | N/A | N/A |
This table summarizes findings from related studies and emphasizes the need for further research specifically targeting this compound to establish its biological profile.
Q & A
Q. Advanced Characterization
- X-ray crystallography : Resolve the E configuration of the α,β-unsaturated ester by analyzing the dihedral angle between the piperidine ring and the ethylidene group .
- DFT calculations : Compare experimental and NMR shifts with computed values (B3LYP/6-31G* basis set) to validate electronic structure .
- IR spectroscopy : Confirm ester carbonyl stretching frequencies (~1740 cm) and conjugation effects from the double bond (~1660 cm) .
How does the 3,3-dimethyl substitution on the piperidine ring influence the compound’s stability under basic or acidic conditions?
Stability Studies
The steric bulk of the 3,3-dimethyl groups:
- Enhances stability : Reduces ring puckering and protects the Boc group from premature cleavage under mild acidic conditions (e.g., TFA in DCM) .
- Limits reactivity : May hinder nucleophilic attacks at the 4-position, requiring harsher conditions (e.g., HCl/dioxane) for Boc deprotection .
- Accelerate degradation pathways : Monitor for retro-Knoevenagel reactions under basic aqueous conditions (pH > 10) via LC-MS .
What methodologies are suitable for investigating the compound’s role as a building block in alkaloid or pharmaceutical synthesis?
Q. Application in Drug Discovery
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to functionalize the ethylidene group (Pd(PPh), KCO, DMF/HO) .
- Reductive amination : Convert the ketone to an amine intermediate for further derivatization (NaBHCN, NHOAc) .
- Biological activity screening : Assess cytotoxicity (MTT assay) and target binding (SPR or ITC) using analogs with modified ester groups .
How should researchers mitigate hazards associated with handling this compound in the lab?
Q. Safety Protocol Design
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethyl acetate or TFA vapors) .
- Spill management : Absorb leaks with inert materials (vermiculite) and neutralize acidic residues with sodium bicarbonate .
What computational tools can predict the compound’s reactivity in multi-step synthetic routes?
Q. Mechanistic Modeling
- Molecular docking : Evaluate steric clashes between the 3,3-dimethyl groups and enzyme active sites (AutoDock Vina) .
- Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify electrophilic/nucleophilic sites on the ethylidene moiety .
- Retrosynthetic planning : Use Synthia or Reaxys to propose viable precursors and reaction pathways .
How can researchers address discrepancies between theoretical and experimental melting points?
Q. Quality Control Strategies
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms .
- Solvate formation : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare TGA data to identify hydrate or solvate phases .
- Impurity profiling : Use GC-MS or elemental analysis to quantify residual solvents or inorganic salts affecting melting behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
